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molecular formula C12H18O5S2 B8414268 2-(Bis-methylsulfanyl-methylene)-3-oxo-pentanedioic acid diethyl ester

2-(Bis-methylsulfanyl-methylene)-3-oxo-pentanedioic acid diethyl ester

Cat. No. B8414268
M. Wt: 306.4 g/mol
InChI Key: SYTYPOFTUVXXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063066B2

Procedure details

Potassium carbonate (34.15 g, 247 mmol) was slowly added to a solution of diethyl 1,3-acetone dicarboxylate (50 g, 247 mmol) in anhydrous DMSO (64 mL) at room temperature The reaction mixture was stirred for 30 minutes and was cooled to 5° C. Carbon disulfide (14.92 mL, 247 mmol) was added dropwise over 30 minutes at 5-10° C., followed by stirring at 0° C. for 1 h. Methyl iodide (30.8 mL, 494 mmol) was then added dropwise at 10° C. and the reaction mixture was stirred at this temperature for 1 h. After quenching the reaction with water, it was extracted with DCM. The combined organics extracts were dried (MgSO4) and concentrated under reduced pressure. Purification by silica gel (1:7 EtOAc/hexanes) gave 20.2 g (26%) of the title compound as a yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 4.18 (q, 2H), 4.08 (q, 2H), 3.71 (s, 2H), 2.45 (s, 6H), 1.23 (t, 3H), 1.18 (t, 3H). MS (ES) [m+H] calc'd for C11H8F4O3, 307; found 307.
Quantity
34.15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
14.92 mL
Type
reactant
Reaction Step Two
Quantity
30.8 mL
Type
reactant
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][CH2:8][O:9][C:10]([CH2:12][C:13]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:14])=[O:11].[C:21](=S)=[S:22].CI.[CH3:26][S:27]([CH3:29])=O>>[CH2:19]([O:18][C:16](=[O:17])[C:15](=[C:26]([S:22][CH3:21])[S:27][CH3:29])[C:13](=[O:14])[CH2:12][C:10]([O:9][CH2:8][CH3:7])=[O:11])[CH3:20] |f:0.1.2|

Inputs

Step One
Name
Quantity
34.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 g
Type
reactant
Smiles
CCOC(=O)CC(=O)CC(=O)OCC
Name
Quantity
64 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
14.92 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
30.8 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 0° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at this temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After quenching
CUSTOM
Type
CUSTOM
Details
the reaction with water, it
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel (1:7 EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C(CC(=O)OCC)=O)=C(SC)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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